2-Aminohexane-1,3-diol

Sphingosine Kinase Substrate Specificity Enzyme Assay

2-Aminohexane-1,3-diol is a truncated C6 vicinal amino alcohol that serves as a non-phosphorylatable negative control for sphingosine kinase (SphK) assays, unlike natural sphinganine (Km=15.7 µM). With a LogP of -0.533, it dissolves in aqueous buffers at millimolar concentrations without DMSO or ethanol, eliminating organic solvent interference in enzymatic, protein binding, and cell-based experiments. Supplied as a hygroscopic crystalline powder (mp 98–102°C) at ≥95% purity. Its low LogP and poor SphK substrate properties make it essential for SAR studies probing alkyl chain length vs. bioactivity, short-chain ceramide analog synthesis, and fluorescent sphingolipid probe development.

Molecular Formula C6H15NO2
Molecular Weight 133.191
CAS No. 50730-98-8
Cat. No. B2924987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminohexane-1,3-diol
CAS50730-98-8
Molecular FormulaC6H15NO2
Molecular Weight133.191
Structural Identifiers
SMILESCCCC(C(CO)N)O
InChIInChI=1S/C6H15NO2/c1-2-3-6(9)5(7)4-8/h5-6,8-9H,2-4,7H2,1H3
InChIKeyDNLRJWGHGZRUON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Aminohexane-1,3-diol (CAS 50730-98-8): Short-Chain Vicinal Amino Alcohol for Sphingolipid Research and Scaffold Synthesis


2-Aminohexane-1,3-diol (C6H15NO2) is a short-chain vicinal amino alcohol featuring hydroxyl groups at positions 1 and 3 and an amino group at position 2 on a six-carbon backbone [1]. This compound structurally mimics the core aminodiol motif of sphingoid bases but with a truncated alkyl chain, placing it in a distinct property space relative to natural long-chain sphingolipids [2]. Available as a versatile small-molecule scaffold with a purity ≥95%, it is supplied as a hygroscopic powder requiring storage at 2-8°C [3].

Why 2-Aminohexane-1,3-diol Cannot Be Substituted by Long-Chain Sphingoid Bases in Procurement Specifications


Substituting 2-aminohexane-1,3-diol with longer-chain sphingoid base analogs such as sphinganine (C18) or hexadecasphinganine (C16) introduces substantial differences in physicochemical properties, biological recognition, and cost that undermine experimental reproducibility. The truncated C6 alkyl chain of 2-aminohexane-1,3-diol results in a LogP of -0.533 , conferring markedly higher aqueous solubility compared to sphinganine (LogP ~4.2-6.3) [1]. Critically, the short-chain aminodiol is a very poor substrate for human sphingosine kinase, whereas sphinganine is effectively phosphorylated with an apparent K(m) of 15.7 µM [2]. These disparities in hydrophilicity and enzymatic handling directly impact assay outcomes and procurement decisions, as the compounds cannot be used interchangeably in kinase activity studies, membrane permeability experiments, or metabolic pathway investigations.

Quantitative Evidence Guide for 2-Aminohexane-1,3-diol: Head-to-Head and Cross-Study Differentiation Data


Sphingosine Kinase Substrate Specificity: Poor vs. Effective Phosphorylation

In a direct head-to-head comparison, short-chain 2-amino-1,3-alkanediols (encompassing 2-aminohexane-1,3-diol) were characterized as very poor substrates for recombinant human sphingosine kinase, whereas the long-chain sphingoid base sphinganine (D-erythro isomer) was effectively phosphorylated with an apparent K(m) of 15.7 µM [1]. This differential phosphorylation indicates that the kinase requires a longer alkyl chain and specific stereochemistry for substrate recognition [1].

Sphingosine Kinase Substrate Specificity Enzyme Assay

Hydrophobicity (LogP) Comparison: Aqueous Solubility vs. Membrane Affinity

Cross-study analysis of computed LogP values reveals a pronounced difference in hydrophobicity between 2-aminohexane-1,3-diol and the natural sphingoid base sphinganine. The target compound exhibits a LogP of -0.533 , indicating high aqueous solubility and low membrane permeability. In contrast, sphinganine (C18) displays LogP values ranging from 4.148 to 6.27 across databases [1][2], characteristic of a lipophilic compound that preferentially partitions into lipid bilayers.

Lipophilicity Solubility Membrane Permeability

Physical Form and Storage Requirements: Crystalline vs. Waxy Solid

2-Aminohexane-1,3-diol is supplied as a white crystalline powder with a reported melting point range of 98–102°C and is hygroscopic, necessitating storage at 2–8°C under dry, sealed conditions [1]. In comparison, sphinganine (D-erythro-sphinganine) is a waxy solid with a significantly lower melting point of 70–72°C and is typically stored at -20°C [2]. These differences in physical form and storage requirements impact handling procedures, shipping logistics, and long-term stability protocols.

Solid-State Properties Storage Stability Hygroscopicity

Cost and Availability: Premium vs. Commodity Specialty Chemical

Pricing data from vendor catalogs indicates that 2-aminohexane-1,3-diol is positioned as a higher-cost specialty chemical compared to long-chain sphingoid bases. The target compound is quoted at approximately €2,004 per gram (or €780 per 100 mg) from CymitQuimica . In contrast, sphinganine (C18) is available at lower price points, e.g., $111.90 per 10 mg ($11,190 per gram) from Aladdin or $243 per 500 μg ($486,000 per gram) from TargetMol , though these comparisons are influenced by purity, stereochemistry, and supplier. The shorter alkyl chain of 2-aminohexane-1,3-diol may reduce synthetic complexity relative to the long-chain sphingoid base, yet it commands a premium due to niche demand and limited commercial sources.

Procurement Cost Supply Chain Chemical Pricing

Recommended Research and Industrial Application Scenarios for 2-Aminohexane-1,3-diol Based on Differentiated Evidence


Sphingosine Kinase Activity Assays Requiring a Non-Phosphorylatable Control Substrate

Researchers investigating sphingosine kinase (SphK) activity or screening for SphK inhibitors can employ 2-aminohexane-1,3-diol as a negative control substrate that is not phosphorylated under standard assay conditions [1]. This allows for unambiguous differentiation between specific SphK-mediated phosphorylation and background activity, a critical control not possible with natural sphingoid bases like sphinganine that are robustly phosphorylated (apparent K(m) = 15.7 µM) [1].

Aqueous-Phase Biochemical Studies Requiring High Solubility Without Organic Co-Solvents

Due to its low LogP of -0.533 , 2-aminohexane-1,3-diol readily dissolves in aqueous buffers at millimolar concentrations without the need for DMSO or ethanol. This property makes it suitable for enzymatic assays, protein binding studies, and cell-based experiments where organic solvents may interfere with protein structure, cell viability, or assay readouts. In contrast, sphinganine (LogP >4.1) requires organic co-solvents that can confound results [2][3].

Synthesis of Short-Chain Ceramide Analogs or Sphingolipid Probes

As a versatile small-molecule scaffold, 2-aminohexane-1,3-diol can serve as a starting material for the synthesis of short-chain ceramide analogs or fluorescent sphingolipid probes . Its truncated C6 alkyl chain facilitates conjugation to fluorophores or affinity tags, yielding tools for studying sphingolipid trafficking and metabolism with enhanced solubility and reduced membrane insertion compared to long-chain probes. The crystalline nature and defined melting point (98–102°C) simplify purification and characterization [4].

Comparative Studies of Chain Length Effects on Sphingoid Base Function

Investigators exploring the relationship between alkyl chain length and sphingoid base bioactivity can use 2-aminohexane-1,3-diol as the short-chain extreme in a series of 2-amino-1,3-alkanediols. Paired with medium-chain (e.g., C10-C14) and long-chain (C16-C20) sphingoid bases, the target compound enables systematic structure-activity relationship (SAR) studies to determine the minimal chain length required for membrane insertion, protein recognition, or biological activity [1][5].

Technical Documentation Hub

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